molecular formula C10H13N3OS B4715902 N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide

N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide

Cat. No. B4715902
M. Wt: 223.30 g/mol
InChI Key: PCPFICRCXQNGSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide, also known as DMFC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMFC belongs to the class of thiosemicarbazone compounds, which have been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell proliferation, angiogenesis, and inflammation. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects
This compound has been found to exhibit a wide range of biochemical and physiological effects, including cytotoxicity, antimicrobial activity, antioxidant activity, and anti-inflammatory activity. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.

Advantages and Limitations for Lab Experiments

N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide has several advantages for lab experiments, including its simple and efficient synthesis method, potent biological activity, and ability to exhibit synergistic effects with other agents. However, this compound also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide research, including further studies to fully understand its mechanism of action and potential applications in cancer treatment, antimicrobial therapy, and neuroprotection. Other future directions include the development of novel this compound derivatives with improved biological activity and the investigation of this compound's potential as a diagnostic tool for cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent biological activity, including antitumor, antimicrobial, and neuroprotective properties. However, further studies are needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-formylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including cancer treatment, antimicrobial therapy, and neuroprotection. In cancer research, this compound has been found to exhibit potent cytotoxic activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells by inducing apoptosis and inhibiting angiogenesis.
In antimicrobial research, this compound has been found to exhibit potent activity against a wide range of bacterial and fungal strains, including drug-resistant strains. This compound has also been shown to exhibit synergistic effects with other antimicrobial agents, making it a potential candidate for combination therapy.
In neuroprotection research, this compound has been found to exhibit potent antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioylamino]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-7-3-4-8(2)9(5-7)12-10(15)13-11-6-14/h3-6H,1-2H3,(H,11,14)(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPFICRCXQNGSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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